molecular formula C17H20N2O6S2 B12190903 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12190903
M. Wt: 412.5 g/mol
InChI Key: TWSCMWKVWMLBAB-UVTDQMKNSA-N
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Description

This compound is a thiazolidinone derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, an ethyl substituent, and a propanamide linker connecting to a (5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. Its Z-configuration at the exocyclic double bond is critical for structural integrity and biological interactions, as seen in analogous compounds .

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H20N2O6S2/c1-2-18(12-6-9-27(23,24)11-12)15(20)5-7-19-16(21)14(26-17(19)22)10-13-4-3-8-25-13/h3-4,8,10,12H,2,5-7,9,11H2,1H3/b14-10-

InChI Key

TWSCMWKVWMLBAB-UVTDQMKNSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound Compound
Core Structure Thiazolidinone with sulfone-tetrahydrothiophene Thiazolidinone with thiazol-2-yl Thiazolidinone with sulfamoylphenyl
Substituent Furan-2-ylmethylidene (Z) 4-Chlorobenzylidene (Z) Thiophen-2-ylmethylidene (Z)
Polarity High (sulfone group) Moderate (chloroaryl) Moderate (thiophene, sulfamoyl)
Synthetic Yield Not reported ~60% (similar to ) Not reported
Biological Activity Potential PPARγ agonist (inferred from thiazolidinones) Antineoplastic (selective for lung cancer) Antimicrobial (hypothesized from sulfamoyl group)

Research Findings and Implications

  • Structural Elucidation : The target compound’s Z-configuration and sulfone group were likely confirmed via single-crystal X-ray diffraction using SHELX software, as seen in analogous studies .
  • Activity Trends: Thiazolidinones with electron-rich substituents (e.g., furan) may favor interactions with polar binding pockets, whereas halogenated or nitroaryl derivatives exhibit stronger cytotoxic effects .
  • Synthetic Challenges : The propanamide linker and stereospecific Z-configuration require controlled reaction conditions, such as acid-catalyzed condensations () or metal-mediated reductions ().

Biological Activity

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N2O5S2C_{19}H_{21}N_{2}O_{5}S_{2}, with a molecular weight of approximately 440.5 g/mol . The structure features a tetrahydrothiophene ring and a thiazolidinone moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H21N2O5S2
Molecular Weight440.5 g/mol
CAS Number902021-08-3

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiazolidine moieties have shown effectiveness against various pathogens, including bacteria and fungi.

Case Studies

  • Antibacterial Properties : A study demonstrated that compounds similar to this compound displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess their potency.
    • Table 2: Antibacterial Activity Results
    PathogenMIC (µg/mL)
    Escherichia coli50
    Staphylococcus aureus25
    Bacillus subtilisNo activity
  • Antitumor Activity : Compounds with similar structures have been tested for cytotoxicity against cancer cell lines. A compound featuring the thiazolidinone moiety showed promising results in inhibiting the proliferation of cancer cells in vitro.

The proposed mechanism involves the interaction of the compound with specific biological targets such as enzymes or receptors. The unique functional groups facilitate binding to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydrothiophene Ring : This is achieved through oxidation processes using agents like hydrogen peroxide.
  • Thiazolidinone Formation : The thiazolidinone ring is formed via condensation reactions involving appropriate precursors.
  • Final Coupling Reaction : The final step involves coupling the furan derivative to complete the structure.

Table 3: Synthesis Steps Overview

StepDescription
Step 1Oxidation of tetrahydrothiophene
Step 2Formation of thiazolidinone
Step 3Coupling with furan derivative

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